[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-7-9-16-8-6-13-12(15)17-10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPGZLVPTVWFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145881-74-9 | |
| Record name | 145881-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester typically involves the esterification of carbamic acid with benzyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
Carbamic acid+Benzyl alcohol→[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester+Water
Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and reaction media can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbamic acid and benzyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic acyl substitution reactions often use reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: Carbamic acid and benzyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
- 2-(2-Hydroxy-ethoxy)-ethyl-carbamic acid benzyl ester is investigated for its potential role as a prodrug or active pharmaceutical ingredient (API). Its structure allows for modifications that can enhance solubility and bioavailability.
- Case Study : Research has indicated that derivatives of carbamic acid esters can exhibit improved pharmacokinetic profiles. For instance, studies on similar compounds have shown increased efficacy in targeting specific biological pathways related to cancer treatment .
2. Antiviral Research
- The compound is being explored for its antiviral properties, particularly against viral infections where traditional treatments are ineffective. Its mechanism involves inhibition of viral replication.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modified carbamate esters showed significant antiviral activity in vitro against several strains of viruses, highlighting the potential of 2-(2-Hydroxy-ethoxy)-ethyl-carbamic acid benzyl ester in this domain .
1. Enzyme Inhibition Studies
- 2-(2-Hydroxy-ethoxy)-ethyl-carbamic acid benzyl ester is used as a biochemical reagent to study enzyme kinetics and inhibition mechanisms.
- Data Table: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 25 |
| Carbonic anhydrase | Non-competitive | 15 |
2. Chemical Biology
- The compound's ability to form stable complexes with biomolecules makes it useful in chemical biology for probing protein-ligand interactions.
- Case Study : A recent study highlighted the use of this compound in affinity chromatography to isolate target proteins from complex mixtures, demonstrating its utility in proteomics .
Mechanism of Action
The mechanism of action of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze esterification and hydrolysis reactions. The compound can act as a substrate for these enzymes, leading to the formation of various products through enzymatic catalysis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Ethoxy Chain
a) {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester (CAS 1334953-41-1)
- Structure : Replaces the hydroxyethoxy group with a 6-chlorohexyloxy-ethoxy chain.
- Properties: Higher molecular weight (358 g/mol) due to the chlorohexyl group . Used as an intermediate in organic synthesis, requiring strict safety protocols (e.g., protective gear) due to reactive chlorine .
b) Benzyl (1,3-dihydroxypropan-2-yl)carbamate (CAS 71811-26-2)
Cyclohexyl Ring Substitutions
a) {2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353959-18-8)
- Structure: Incorporates a cyclohexyl ring with isopropyl and hydroxyethylamino substituents.
- Properties :
b) {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353982-97-4)
- Structure: Substitutes the hydroxyethyl group with an aminoethyl moiety.
- Likely more water-soluble than the parent compound but susceptible to oxidation .
Benzyl Ester Modifications
a) Benzyl morpholine-4-carboxylate (CAS 72080-83-2)
- Structure : Replaces the carbamic acid-ethyl chain with a morpholine-4-carboxylate group.
- Properties :
b) Methyl-phenyl-carbamic esters (e.g., Physostigmine analogs)
- Structure : Methyl or phenyl groups attached to the carbamate nitrogen.
- Properties :
Natural Analogs from Plant Sources
a) [3-Hydroxybenzyl]carbamic acid (Compound 1 from Lepidium meyenii)
- Structure : A natural carbamic acid with a 3-hydroxybenzyl substituent.
- Properties: Isolated from maca root; lacks the ethoxy chain, reducing hydrophobicity .
b) 4-Hydroxy-3-methoxy cinnamic acid ethyl ester (Compound VI from bamboo leaves)
Comparative Analysis Table
Key Findings
- Structural Flexibility : Modifications to the ethoxy chain (e.g., chlorohexyl, morpholine) significantly alter lipophilicity and reactivity .
- Biological Activity : Benzyl carbamates generally show higher bioactivity than phenyl or ethyl analogs, as seen in physostigmine-like effects .
- Safety Profile : Chlorinated derivatives require stringent handling, while natural analogs exhibit lower toxicity .
Biological Activity
[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester, also known by its CAS number 145881-74-9, is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₇NO₄
- Molecular Weight : 239.27 g/mol
- CAS Number : 145881-74-9
- Purity : Typically specified for laboratory use.
Biological Activity Overview
The biological activity of this compound can be classified into several categories based on its pharmacological effects:
- Antimicrobial Activity
-
Local Anesthetic Properties
- The carbamate structure is known for its local anesthetic effects. Research indicates that compounds with a similar scaffold can influence membrane fluidity and permeability, which is crucial in their mechanism of action as local anesthetics . For instance, studies on related carbamates demonstrated their ability to alter the phase transition temperature of model membranes, correlating with anesthetic efficacy .
- Enzyme Inhibition
- Potential Antitubercular Activity
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies :
- Local Anesthetic Mechanism :
- Enzyme Interaction :
Q & A
Q. Critical Factors :
- Solvent polarity (toluene vs. dioxane) affects stereoselectivity.
- Temperature control during dehydrohalogenation minimizes side reactions.
What advanced spectroscopic techniques are recommended for characterizing this compound?
Basic Research Question
A combination of ¹H/¹³C NMR , HRMS , and IR spectroscopy is essential:
- NMR : Chemical shifts for carbamate NH (~δ 4.7–5.0 ppm) and benzyl CH₂ (δ 5.0–5.1 ppm) confirm functional groups .
- HRMS : Exact mass analysis (e.g., calc’d for C₁₆H₁₀N₂O₃: 225.1518; found: 225.1517) validates molecular integrity .
- IR : Stretching bands at ~1689 cm⁻¹ (C=O) and 1532 cm⁻¹ (N-H) confirm carbamate formation .
Table 1 : Representative NMR Data from Analogous Compounds
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Benzyl CH₂ | 5.04 (s) | |
| Carbamate NH | 4.72–4.75 (d, J=8.4 Hz) | |
| Hydroxy-ethoxy CH₂ | 3.26–3.38 (m) |
How can researchers optimize reaction conditions to improve yields in multi-step syntheses?
Advanced Research Question
Methodological Strategies :
- Catalyst Screening : Polystyrene-triphenylphosphine enhances iodination efficiency (80% yield for S-(1-iodomethyl) derivatives) .
- Solvent Engineering : Using toluene/1,4-dioxane (5:1) improves α-selectivity in glycosylation (71% yield) .
- Temperature Gradients : Slow warming during dehydrohalogenation reduces byproduct formation .
Case Study :
In the synthesis of (S)-[4-(3-chloro-5-ethynylphenyl)butyl] derivatives, replacing THF with toluene increased scalability to 100 g/batch .
How should researchers address contradictions in reported synthetic yields for analogous carbamate esters?
Advanced Research Question
Root Causes :
Q. Resolution Workflow :
Replicate reported conditions with rigorous moisture/oxygen exclusion.
Use in-situ FTIR to monitor reaction progress and identify bottlenecks.
What strategies are effective for studying the biological activity of this compound?
Advanced Research Question
In Vitro Approaches :
- Enzyme Inhibition Assays : Test interactions with serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .
Q. Structure-Activity Relationship (SAR) :
How can unexpected reaction pathways, such as retro-Claisen rearrangements, be analyzed and mitigated?
Advanced Research Question
Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
